PR Antagonism: 2-Naphthyl vs. 1-Naphthyl Regioisomer – A 9-Fold Potency Gap Driven Solely by Sulfonyl Attachment Topology
In a direct head-to-head comparison within the same study and assay, the 2-naphthalenesulfonyl regioisomer (compound 18, the target compound) displays a PR-antagonistic IC50 of 1.7 ± 0.36 μM, whereas the 1-naphthalenesulfonyl analog (compound 17) achieves an IC50 of 0.19 ± 0.013 μM [1]. Both compounds share the identical 4-phenoxyaniline pharmacophore and differ only in the point of attachment of the naphthalene ring to the sulfonamide sulfur. The 1-naphthyl isomer is approximately 8.9-fold more potent than the 2-naphthyl isomer under the same experimental conditions. The unsubstituted benzenesulfonamide reference (compound 10, IC50 0.52 ± 0.028 μM) further contextualizes the 2-naphthyl activity as the weakest among the directly compared aryl sulfonamide derivatives [1].
| Evidence Dimension | PR antagonistic potency (IC50) in T47D human breast carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 1.7 ± 0.36 μM (compound 18, 2-naphthyl sulfonamide) |
| Comparator Or Baseline | Compound 17 (1-naphthyl): IC50 = 0.19 ± 0.013 μM; Compound 10 (benzenesulfonamide): IC50 = 0.52 ± 0.028 μM |
| Quantified Difference | 2-naphthyl is 8.9-fold less potent than 1-naphthyl (1.7 / 0.19); 3.3-fold less potent than benzenesulfonamide (1.7 / 0.52) |
| Conditions | Alkaline phosphatase reporter assay in T47D human breast carcinoma cells; co-incubation with 1 nM progesterone; data represent mean ± SD |
Why This Matters
The profound regioisomeric potency difference makes N-(4-phenoxyphenyl)naphthalene-2-sulfonamide an essential reference compound for SAR studies mapping the steric and electronic constraints of the naphthalene binding pocket of the progesterone receptor, a purpose for which the 1-naphthyl or benzene analogs cannot substitute.
- [1] Yamada, A., Kazui, Y., Yoshioka, H., et al. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Med. Chem. Lett. 2016, 7 (12), 1028–1033. Table 1: compounds 10, 17, 18. View Source
